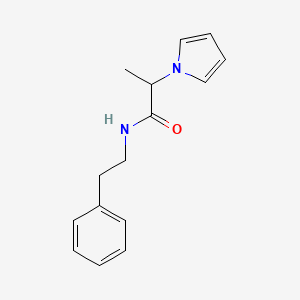

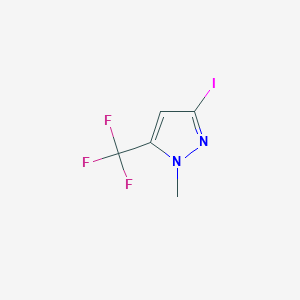

3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Blue Phosphorescence in Solution and Solid State

A study explored the use of heteroleptic Ir(III) metal complexes, incorporating N-phenyl-substituted pyrazoles and pyridyl pyrazole (or triazole) ligands, to achieve highly efficient, room-temperature blue phosphorescence. The pyrazole ligands, including modifications with fluorine and methyl substituents, were instrumental in tuning the photophysical properties of these complexes, demonstrating the potential of pyrazole derivatives in the design of phosphorescent materials (Yang et al., 2005).

Lithium Ion Battery Electrolytes

In another research, a methylated pyrazole derivative was synthesized and assessed for its application in high voltage lithium ion batteries (LIBs). This derivative showed promising results in improving the cycling performance of LIB cells, highlighting the role of pyrazole-based compounds in enhancing the electrochemical stability and performance of battery electrolytes (von Aspern et al., 2020).

Synthesis of Trifluoromethyl Substituted Pyrazoles

Research focused on developing an efficient synthesis procedure for trifluoromethyl substituted pyrazoles presents a streamlined approach starting from corresponding β-diketones. This demonstrates the utility of pyrazole derivatives in synthesizing compounds with potential applications in various fields, including pharmaceuticals and agrochemicals (Grünebaum et al., 2016).

Antimicrobial Agents

A series of 1,2,3-triazolyl pyrazole derivatives were synthesized and evaluated for their antimicrobial activities. Some compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting the potential of pyrazole derivatives as antimicrobial agents (Bhat et al., 2016).

Energetic Materials

The synthesis of pentafluorosulfanylpyrazole and its derivatives via click chemistry underlines the application of pyrazole derivatives in creating energetic materials with enhanced performance due to the density-increasing effect of the SF5 group (Ye et al., 2007).

properties

IUPAC Name |

3-iodo-1-methyl-5-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3IN2/c1-11-3(5(6,7)8)2-4(9)10-11/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFIKWIFICPTTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)I)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]acetonitrile](/img/structure/B2701195.png)

![N-cyclopentyl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2701199.png)

![[(Z)-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)amino]thiourea](/img/structure/B2701201.png)

![N-(3,5-dimethylphenyl)-N-methyl-2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2701202.png)

![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2701203.png)

![2-[3,5-bis(trifluoromethyl)phenoxy]acetic Acid](/img/structure/B2701204.png)

![3-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B2701205.png)